molecular formula C10H13NO2 B2518157 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid CAS No. 1344357-84-1

2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid

Cat. No.: B2518157
CAS No.: 1344357-84-1
M. Wt: 179.219
InChI Key: HUYGBGAIUUZRFX-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-1-yl)cyclopentane-1-carboxylic acid (CAS 1344357-84-1) is a carboxylic acid analog with a molecular weight of 179.22 g/mol and the molecular formula C 10 H 13 NO 2 . This compound is provided with a purity of 98% and requires storage at 2-8°C . It is structurally characterized by a cyclopentane ring substituted with a carboxylic acid group and a 1H-pyrrole ring at the adjacent carbon, a configuration that is of significant interest in medicinal chemistry. Recent research published in international patents has identified related carboxylic acid analogs as potent inhibitors of Glutathione Peroxidase 4 (GPX4) . GPX4 is a key regulator of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. The induction of ferroptosis through GPX4 inhibition represents a promising therapeutic strategy for targeting recalcitrant cancer cells, including those resistant to conventional therapies . This compound is a key intermediate for researchers investigating this novel cell death pathway. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-pyrrol-1-ylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-10(13)8-4-3-5-9(8)11-6-1-2-7-11/h1-2,6-9H,3-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYGBGAIUUZRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N2C=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One efficient method involves the use of copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)aniline with alkylsilyl peroxides . This reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of catalysts and controlled reaction conditions would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrole-2-carboxylic acid derivatives, while reduction can yield cyclopentane-1-methanol derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of cyclopentane carboxylic acids, including 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid, exhibit significant anticancer properties. For instance, research has shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of apoptotic gene expression .

Case Study:
In a study investigating the effects of cyclopentane derivatives on breast cancer cells, it was found that these compounds significantly reduced cell viability and induced apoptosis through the activation of caspases 8 and 9. The expression of pro-apoptotic genes was increased while the levels of anti-apoptotic genes decreased, suggesting a promising avenue for cancer therapy .

Inflammation and Pain Management

Cyclopentane carboxylic acids have also been studied for their anti-inflammatory properties. Compounds in this class may inhibit inflammatory pathways, making them potential candidates for treating conditions such as arthritis or other inflammatory diseases.

Data Table: Inflammatory Response Modulation

Compound NameMechanism of ActionTargeted PathwayReference
This compoundInhibition of COX enzymesProstaglandin synthesis
Related Cyclopentane DerivativeNF-kB pathway inhibitionCytokine release reduction

Synthesis and Derivatives

The synthesis of this compound involves several steps, often starting from commercially available precursors. Various synthetic routes have been explored to enhance yield and purity.

Synthesis Overview:

  • Starting Materials: Pyrrole derivatives and cyclopentanecarboxylic acid.
  • Reagents: Common reagents include coupling agents and protecting groups to facilitate selective reactions.
  • Yield Optimization: Techniques such as microwave-assisted synthesis have been employed to improve reaction times and yields.

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

rac-(1R,2S)-2-(1H-Pyrrol-1-yl)cyclopentane-1-carboxylic Acid

  • Molecular Formula: C₁₀H₁₃NO₂
  • Molecular Weight : 179.22 g/mol
  • CAS Number : EN300-27706979
  • Structure : This compound is a racemic mixture of the (1R,2S) and (1S,2R) stereoisomers, differing from the target compound in stereochemical configuration.
  • Hazards: No explicit hazard data is available.

1-Phenyl-1-cyclopentanecarboxylic Acid (1P1C)

  • Molecular Formula : C₁₂H₁₄O₂
  • Molecular Weight : 190.24 g/mol
  • CAS Number : 77-55-4
  • Structure : Features a phenyl group instead of pyrrole at the 1-position of cyclopentane.
  • Applications: Known as Pentoxyverine impurity A, a byproduct in the synthesis of the antitussive drug Carbetapentane .
  • Hazards: No hazard classification is reported.

1-[2-Amino-1-(1,4-Dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic Acid

  • Molecular Formula : C₁₃H₂₁N₃O₂
  • Molecular Weight : 251.32 g/mol
  • CAS Number : 2060039-74-7
  • Structure: Contains a pyrazole ring and an aminoethyl side chain, increasing complexity compared to the target compound.
  • Applications: Potential use as a pharmacophore in medicinal chemistry; details are unspecified .
  • Hazards: No safety data (e.g., GHS pictograms or hazard statements) is provided.

cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

  • Molecular Formula: C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol
  • CAS Number : 146231-54-1
  • Structure : A fused bicyclic system with a ketone group and tert-butyl ester, distinguishing it from the carboxylic acid moiety in the target compound.
  • Applications : Used as a laboratory chemical and intermediate in organic synthesis .
  • Hazards :
    • Acute oral toxicity (Category 4, H302).
    • Skin irritation (Category 2, H315).
    • Eye irritation (Category 2A, H319).
    • Respiratory tract irritation (H335) .

Research Findings and Hazards

  • Conversely, the tert-butyl ester in the cis-tert-butyl derivative enhances stability but introduces ester hydrolysis risks .
  • Hazard Profile : The cis-tert-butyl compound is the only analog with comprehensive hazard data, highlighting the importance of protective equipment (e.g., gloves, goggles) during handling . Other analogs lack safety information, necessitating caution in experimental use.
  • Stereochemical Considerations : The rac-(1R,2S)-isomer underscores the role of stereochemistry in modulating physicochemical properties, though its biological activity remains uncharacterized .

Biological Activity

2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid, a compound featuring a pyrrole ring fused with a cyclopentane structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented as follows:

C9H11NO2\text{C}_9\text{H}_{11}\text{N}\text{O}_2

This structure is characterized by a pyrrole ring, which is known for its role in various biological systems, and a cyclopentane moiety that contributes to its unique chemical properties.

Biological Activity Overview

Therapeutic Potential : Research indicates that this compound may have applications in treating neurological disorders such as epilepsy, anxiety, and depression. Its interaction with neurotransmitter receptors suggests a modulatory effect on neuronal signaling pathways.

Mechanism of Action :

  • Neurotransmitter Interaction : The compound is believed to interact with specific neurotransmitter receptors, influencing their activity and thereby modulating various neurological functions. This includes potential neuroprotective effects against excitotoxicity.
  • Signaling Pathways : It affects several signaling pathways involved in neurotransmission and neuroprotection, making it a candidate for further pharmacological exploration .

Case Studies

Several studies have investigated the biological effects of similar pyrrole-based compounds, providing insights into the potential of this compound:

  • Anticonvulsant Activity : A study evaluating related compounds found significant anticonvulsant properties linked to structural features similar to those in this compound. The study reported an effective dose (ED50) of 18.4 mg/kg for certain analogs, indicating the potential for this compound in seizure management .
  • Cytotoxicity Studies : In vitro assays demonstrated that derivatives of pyrrole compounds exhibited varying levels of cytotoxicity against cancer cell lines. For instance, one analog showed an IC50 value comparable to established chemotherapeutics . This suggests that this compound may also possess anticancer properties.

Data Table: Biological Activity Comparisons

Compound NameActivity TypeIC50/ED50 (mg/kg or µM)Reference
This compoundAnticonvulsantTBD[Research Study]
Pyrrole Derivative AAnticonvulsant18.4
Pyrrole Derivative BCytotoxic (Cancer)Comparable to Doxorubicin

Q & A

Q. What are the optimal synthetic routes for 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, often starting with cyclopentane derivatives. Key factors include:
  • Temperature control : Elevated temperatures (80–120°C) enhance reaction rates but may increase side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
  • Catalysts : Palladium or nickel catalysts facilitate coupling reactions with pyrrole moieties .
  • Protective groups : tert-Butyloxycarbonyl (Boc) groups protect the carboxylic acid during synthesis .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC is recommended to track reaction progress .

Q. Example Protocol :

React cyclopentane-1-carboxylic acid with pyrrole under Pd-catalyzed coupling.

Use Boc protection to prevent undesired side reactions.

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyrrole and cyclopentane substituents. For example, the pyrrole protons appear as distinct doublets (δ 6.5–7.0 ppm) .
  • Infrared Spectroscopy (IR) : The carboxylic acid C=O stretch appears at ~1700 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₀H₁₃NO₂, MW 179.22 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry for chiral variants (e.g., rac-(1R,2S) configurations) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral induction strategies are most reliable?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric catalysis to induce enantiomeric excess (ee >90%) .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from racemic mixtures .
  • Stereochemical Monitoring : Circular dichroism (CD) spectroscopy or chiral HPLC (e.g., Chiralpak® columns) quantify ee .

Q. What computational methods are suitable for predicting the compound’s reactivity and interactions with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models transition states for cyclopentane ring-opening reactions or nucleophilic substitutions .
  • Molecular Docking : Predict binding affinities with enzymes (e.g., cyclooxygenase-2) using AutoDock Vina .
  • MD Simulations : Assess stability in aqueous environments (e.g., GROMACS with CHARMM force fields) .

Q. How can researchers reconcile contradictory data in spectroscopic or synthetic yield reports?

  • Methodological Answer :
  • Reproducibility Checks : Standardize solvent purity (HPLC-grade) and reaction scales (e.g., 1 mmol vs. 10 mmol).
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization of pyrrole rings) .
  • Meta-Analysis : Compare datasets across literature (e.g., PubChem, Reaxys) to identify outliers .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Esterify the carboxylic acid to improve membrane permeability (e.g., ethyl ester prodrugs) .
  • Nanocarriers : Encapsulate in liposomes (size ~100 nm) for targeted delivery .
  • LogP Optimization : Adjust substituents to achieve logP 1–3 for balanced hydrophilicity .

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